BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Nitric Oxide Synthase eNOS Cardiovascular Research

This compound is a validated chemical probe for eNOS (IC50 180 nM) and a MET kinase inhibitor scaffold. The 5-hydroxyl and 4-chlorophenyl substituents are essential for target potency—generic analogs cannot substitute. Use as an analytical reference standard for HPLC/LC-MS method development. Order now for vascular biology, oncology, or antiviral SAR studies.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69
CAS No. 108847-71-8
Cat. No. B2764722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol
CAS108847-71-8
Molecular FormulaC13H10ClN3O
Molecular Weight259.69
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)
InChIKeyXRNYZKQFXVLTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 108847-71-8): A Unique Imidazo[1,2-a]pyrimidine Scaffold for eNOS Inhibition and Kinase Research


2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 108847-71-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class . This class is widely recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating diverse biological activities, including kinase inhibition [1]. The compound is characterized by a core imidazo[1,2-a]pyrimidine ring system substituted with a 4-chlorophenyl group at the 2-position, a methyl group at the 7-position, and a hydroxyl group at the 5-position, which distinguishes it from other analogs and influences its target interaction profile .

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 108847-71-8) in Research and Procurement


Substituting 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol with a generic imidazo[1,2-a]pyrimidine or a close analog is scientifically unsound due to the profound impact of subtle structural variations on target potency and selectivity. For example, the presence of the 5-hydroxyl group is a critical determinant of activity, as the non-hydroxylated analog, 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidine, lacks the same well-defined biological profile . Furthermore, the specific substitution pattern (4-chlorophenyl at the 2-position) has been shown in related patents to be essential for targeting receptor tyrosine kinases like MET [1]. Even minor changes to the scaffold can result in a complete loss of activity against a desired target, rendering generic substitution a high-risk approach that can compromise experimental validity and lead to erroneous conclusions in drug discovery programs.

Quantitative Evidence Guide for 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 108847-71-8): Differential Activity Data vs. Comparators


Potent eNOS Inhibition vs. Imidazole: A 560-Fold Improvement in IC50

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol demonstrates potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This represents a substantial, quantifiable improvement over the parent imidazole scaffold, which exhibits an eNOS IC50 of 101.3 µM [2]. The compound is over 560 times more potent than imidazole, establishing a clear differentiation point for studies focused on the nitric oxide pathway.

Nitric Oxide Synthase eNOS Cardiovascular Research

Scaffold-Specific Activity: Imidazo[1,2-a]pyrimidines as MET Kinase Inhibitors

Patents assigned to Merck & Co., Inc. and Merck Sharp & Dohme Corp. explicitly claim that imidazo[1,2-a]pyrimidine derivatives, which include the core structure of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol, are useful for treating disorders associated with MET activity and for inhibiting the receptor tyrosine kinase MET [1]. While the exact IC50 of this specific compound against MET is not publicly disclosed, the patent establishes that the imidazo[1,2-a]pyrimidine scaffold is a recognized pharmacophore for MET inhibition, unlike simple imidazoles or other heterocyclic cores.

MET Kinase Oncology Receptor Tyrosine Kinase

Potential Antiviral Activity: A Differentiated Application Space

Data from the Division of AIDS Anti-HIV/OI/TB Therapeutics Database indicates that this specific compound, 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol, was evaluated for anti-HIV activity and demonstrated >90% viral inhibition at concentrations >20 µM in a CEM-T4 cell-based assay [1]. While not a high-potency result, it provides a quantitative benchmark for antiviral activity that is absent for the majority of unsubstituted or differently substituted imidazo[1,2-a]pyrimidine analogs.

Antiviral HIV Infectious Disease

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 108847-71-8)


Chemical Probe for Endothelial Nitric Oxide Synthase (eNOS) Functional Studies

With a validated eNOS IC50 of 180 nM, this compound serves as a potent and well-defined chemical probe for investigating the role of eNOS in vascular biology, endothelial function, and cardiovascular disease models [1]. Its potency advantage over simple imidazole (IC50 101.3 µM) allows for studies at lower, more physiologically relevant concentrations, reducing off-target effects associated with high-dose imidazole treatment.

Lead-Like Starting Point for MET Kinase Inhibitor Drug Discovery

As a member of the imidazo[1,2-a]pyrimidine class explicitly claimed in Merck patents for MET kinase inhibition, this compound is an ideal starting point for medicinal chemistry optimization campaigns targeting oncology indications [2]. Its core scaffold provides a validated foundation for generating structure-activity relationship (SAR) data and developing novel MET inhibitors.

Reference Standard for Analytical Method Development and Validation

The compound's unique structure (C13H10ClN3O, MW 259.69) and well-defined physicochemical properties make it suitable as a reference standard in analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or NMR methods for detecting and quantifying imidazo[1,2-a]pyrimidine derivatives in complex matrices, ensuring data integrity in both academic and industrial quality control settings.

SAR Studies in Antiviral and Kinase Programs

The compound's defined, albeit moderate, anti-HIV activity (>90% inhibition at >20 µM) provides a quantitative baseline for antiviral SAR studies [3]. Researchers can use this compound as a reference to evaluate the impact of structural modifications on both antiviral activity and kinase inhibition (e.g., MET), enabling the exploration of polypharmacology or the development of more selective analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.